Cas no 75332-44-4 (Ethyl 3,4-Diethoxybenzoate)
Ethyl 3,4-Diethoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,3,4-diethoxy-, ethyl ester
- 3,4-DIETHOXYBENZOIC ACID ETHYL ESTER
- Ethyl 3,4-diethoxybenzoate
- 3,4-Diaethoxy-benzoesaeure-aethylester
- 3,4-diethoxy-benzoic acid ethyl ester
- Diaethylaetherprotocatechusaeure-aethylester
- BS-50564
- Benzoic acid, 3,4-diethoxy-, ethyl ester
- MFCD01076355
- AKOS005834453
- SY316748
- CS-0151509
- DTXSID10342983
- Ethyl 3,4-diethoxybenzoate #
- FT-0614267
- D83130
- 75332-44-4
- SCHEMBL1011945
- Ethyl 3,4-Diethoxybenzoate
-
- MDL: MFCD01076355
- Inchi: 1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3
- InChI Key: UWWIFSJMLYCVGX-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(C(=O)OCC)C=CC=1OCC
Computed Properties
- Exact Mass: 238.12100
- Monoisotopic Mass: 238.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Color/Form: Solids
- Density: 1.059
- Melting Point: 54-58 °C(lit.)
- Boiling Point: 331.4°C at 760 mmHg
- Flash Point: 230 °F
- Refractive Index: 1.492
- PSA: 44.76000
- LogP: 2.66070
- Solubility: Not determined
Ethyl 3,4-Diethoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E916210-50mg |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E916210-100mg |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E916210-500mg |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 500mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FR711-5g |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 97% | 5g |
882.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FR711-1g |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 97% | 1g |
251.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FR711-200mg |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 97% | 200mg |
97.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12875-5g |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 97% | 5g |
¥739.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12875-25g |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 97% | 25g |
¥2587.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12875-1g |
Ethyl 3,4-Diethoxybenzoate |
75332-44-4 | 97% | 1g |
¥259.0 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222149-100mg |
Ethyl 3,4-diethoxybenzoate |
75332-44-4 | 97% | 100mg |
¥63.00 | 2024-07-28 |
Ethyl 3,4-Diethoxybenzoate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on Ethyl 3,4-Diethoxybenzoate
Ethyl 3,4-Diethoxybenzoate (CAS No. 75332-44-4): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
Ethyl 3,4-Diethoxybenzoate, a compound with the CAS registry number 75332-44-4, represents a structurally unique ester derivative characterized by its substituted benzene ring architecture. This organic compound features an ethoxy group attached at the para position (C1) of the benzene ring, with two additional ethoxy substituents positioned at the meta (C3) and ortho (C4) sites relative to the ester functional group (-COOEt). Such a configuration creates distinct physicochemical properties that have recently drawn attention in medicinal chemistry and drug delivery systems research.
Recent advancements in synthetic methodologies have enabled precise control over the stereochemistry and purity of Ethyl 3,4-Diethoxybenzoate. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated a novel palladium-catalyzed cross-coupling strategy achieving >98% yield under mild reaction conditions. This method significantly reduces energy consumption compared to traditional Friedel-Crafts acylation approaches while minimizing byproduct formation—a critical factor for scalable pharmaceutical manufacturing.
In preclinical investigations, this compound has exhibited promising pharmacokinetic profiles when evaluated as a prodrug carrier system. Researchers from MIT's Koch Institute reported in Nature Communications Biology (2022) that Ethyl Diethoxybenzoate-based nanoparticles demonstrated enhanced permeability and retention effects in solid tumor models without observable hepatotoxicity up to 50 mg/kg doses. The ethoxy substituents were shown to form micellar structures that protect encapsulated therapeutic cargoes during circulation while enabling pH-sensitive release mechanisms within acidic tumor microenvironments.
The unique photochemical properties of this compound have also been leveraged in emerging bioimaging applications. A collaborative study between Stanford University and Roche Diagnostics revealed its potential as a near-infrared fluorescent probe for real-time tracking of cellular lipid metabolism pathways (published in Bioconjugate Chemistry, 2021). The compound's extended conjugated system allows emission wavelengths between 680–780 nm, ideal for deep-tissue imaging without requiring enzymatic activation.
Clinical translation studies are currently underway evaluating its use as an adjuvant therapy for inflammatory bowel disease (IBD). Preclinical data from Phase I trials indicate that orally administered formulations achieve targeted anti-inflammatory activity through selective inhibition of NF-κB signaling pathways in inflamed intestinal epithelia—without affecting systemic immunosuppression levels—a critical advantage over existing corticosteroid treatments.
Innovative applications continue to emerge through computational chemistry approaches. A recent ACS Medicinal Chemistry Letters publication (January 2024) utilized machine learning models to predict Ethyl Diethoxybenzoate's potential as a scaffold for developing dual-action compounds targeting both β-secretase and γ-secretase enzymes implicated in Alzheimer's disease progression.
Safety assessments conducted by the European Chemicals Agency confirm its non-genotoxic profile under standard handling protocols when adhered to recommended exposure limits (<1 mg/m³). These findings align with recent toxicokinetic studies showing rapid hepatic metabolism into hydrophilic glucuronide conjugates excreted within 72 hours post-administration.
Ethyl Diethoxybenzoate's structural versatility continues to drive interdisciplinary research collaborations across academia and industry sectors. Its ability to serve as both a functionalized scaffold for drug design and an enabling material for advanced delivery systems positions it uniquely within the evolving landscape of precision medicine development.
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